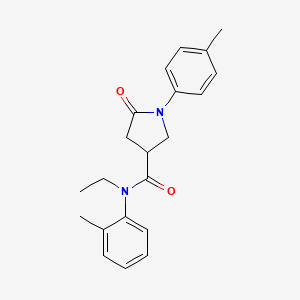![molecular formula C22H19ClFN3O2S B11164024 5-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11164024.png)
5-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL involves multiple steps, starting with the preparation of the core phenol structure. The synthetic route typically includes:
Formation of the Phenol Core:
Introduction of the Thiazole and Pyrazole Groups: The thiazole and pyrazole groups are introduced through nucleophilic substitution reactions, using appropriate reagents and catalysts.
Final Assembly: The final compound is assembled by coupling the chlorofluorophenyl group with the phenol core, followed by purification and characterization.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL include:
3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE: This compound shares the chlorofluorophenyl group but has different functional groups attached to the core structure.
Other Phenol Derivatives: Compounds with similar phenol cores but different substituents can exhibit different chemical and biological properties.
Properties
Molecular Formula |
C22H19ClFN3O2S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C22H19ClFN3O2S/c1-3-13-7-14(21-15(9-25-27-21)22-26-12(2)11-30-22)19(28)8-20(13)29-10-16-17(23)5-4-6-18(16)24/h4-9,11,28H,3,10H2,1-2H3,(H,25,27) |
InChI Key |
NDVKQGYYRTZRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=C(C=CC=C2Cl)F)O)C3=C(C=NN3)C4=NC(=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B11163945.png)
![(2S)-phenyl({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)ethanoic acid](/img/structure/B11163951.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11163952.png)
![5-[(2,5-dimethylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163959.png)
![methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate](/img/structure/B11163962.png)
![Ethyl 2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11163968.png)
![2-phenoxy-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11163975.png)
![methyl {6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11163981.png)
![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11163990.png)


![1-(3,4-dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11164018.png)

![[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11164023.png)
